![molecular formula C25H29NO6S B11162422 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11162422.png)
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen core, an ethyl and methyl substitution, and a sulfonyl amino hexanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl amino group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Medicinal Applications
-
Anti-inflammatory Activity :
- Studies have shown that compounds with chromenone structures possess significant anti-inflammatory properties. Research indicates that derivatives similar to 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
-
Antioxidant Properties :
- The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that chromenone derivatives exhibit strong antioxidant activity, which can be beneficial in preventing oxidative damage in various diseases .
- Anticancer Potential :
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study published in the Journal of Medicinal Chemistry explored the effects of chromenone derivatives on cancer cell lines. The results indicated that the tested compound significantly reduced cell viability in breast cancer and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects in Animal Models :
- Synergistic Effects with Other Drugs :
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique sulfonyl amino hexanoate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C25H29NO6S
- Molecular Weight : 471.57 g/mol
- CAS Number : Not specified in the sources but can be identified through its structural formula.
Antimicrobial Activity
Studies indicate that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
Microorganism | Activity (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | Moderate (100) | Compared to chloramphenicol |
Escherichia coli | Moderate (100) | Compared to ciprofloxacin |
Pseudomonas aeruginosa | Moderate (100) | Compared to chloramphenicol |
Candida albicans | Excellent (125) | Compared to griseofulvin |
The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against Candida species .
Anti-inflammatory Activity
Coumarins are recognized for their anti-inflammatory effects. The ability of this compound to inhibit albumin denaturation has been assessed, with results indicating significant protective effects similar to ibuprofen, a standard anti-inflammatory drug:
Compound | Inhibition (%) |
---|---|
6-Ethyl-4-methyl... | 65% |
Ibuprofen | 70% |
This suggests that the compound may serve as a potential anti-inflammatory agent .
Case Studies
-
Synthesis and Evaluation of Coumarin Derivatives
A study synthesized several coumarin derivatives and evaluated their biological activities. The results showed that modifications in the coumarin structure could enhance antimicrobial and anticancer activities significantly. This suggests that similar structural modifications in 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl derivatives could yield compounds with improved efficacy . -
Antioxidant Properties
Another study highlighted the antioxidant capabilities of coumarins, which contribute to their overall biological activity. The antioxidant potential of this compound could be explored further to assess its role in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C25H29NO6S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6S/c1-4-19-15-21-18(3)14-25(28)32-23(21)16-22(19)31-24(27)8-6-5-7-13-26-33(29,30)20-11-9-17(2)10-12-20/h9-12,14-16,26H,4-8,13H2,1-3H3 |
InChI Key |
ORQFFYAQRNSDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C |
Origin of Product |
United States |
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